An In-Depth Technical Guide to Bis-PEG5-NHS Ester in Biochemistry
An In-Depth Technical Guide to Bis-PEG5-NHS Ester in Biochemistry
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. Among the vast array of bioconjugation reagents, Bis-PEG5-NHS ester has emerged as a versatile and powerful molecule. This homobifunctional crosslinker, featuring two N-hydroxysuccinimide (NHS) esters flanking a five-unit polyethylene glycol (PEG) chain, offers a unique combination of reactivity, flexibility, and hydrophilicity. This guide provides a comprehensive overview of its applications, underlying biochemical principles, and detailed methodologies.
Core Principles and Applications
Bis-PEG5-NHS ester is primarily utilized for the covalent crosslinking of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1]
The key features of Bis-PEG5-NHS ester that drive its utility are:
-
Homobifunctionality: The presence of two identical reactive groups allows for the crosslinking of molecules in a single step, making it ideal for studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates.[1]
-
PEGylated Spacer: The five-unit PEG linker imparts several advantageous properties. It increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2] The PEG spacer also provides a flexible arm, which can be crucial for accommodating the structural dynamics of interacting proteins. Furthermore, PEGylation is known to reduce the immunogenicity of bioconjugates.[3]
-
Amine Reactivity: The NHS esters specifically target primary amines, which are abundant in proteins (the N-terminus and the side chain of lysine residues), providing multiple potential sites for conjugation.[1]
These properties make Bis-PEG5-NHS ester a valuable tool in a range of biochemical applications, including:
-
Protein-Protein Interaction Studies: By covalently linking interacting proteins, this reagent allows for the stabilization and subsequent identification of protein complexes using techniques like mass spectrometry.[4]
-
Antibody-Drug Conjugate (ADC) Development: The PEG linker can improve the pharmacokinetic properties of ADCs by enhancing solubility and stability.[3][5]
-
PROTAC Synthesis: Bis-PEG5-NHS ester can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[1][5]
Data Presentation
Physicochemical Properties of Bis-PEG5-NHS Ester
| Property | Value | Reference |
| Chemical Formula | C22H32N2O13 | [6] |
| Molecular Weight | 532.50 g/mol | [6] |
| CAS Number | 756526-03-1 | [6] |
| Solubility | Water, DMSO, DMF | [6][7] |
| Purity | Typically >95% | [7] |
| Storage | -20°C, desiccated | [6][7] |
Comparative Data of Bis-PEG-NHS Esters
The length of the PEG linker can influence the properties of the resulting bioconjugate. While specific quantitative data for Bis-PEG5-NHS ester is often embedded in broader studies, the following table provides a general comparison of how PEG chain length can impact key parameters in ADC development.
| Linker | Effect on Pharmacokinetics | Impact on Cytotoxicity | Reference |
| Short-chain PEG (e.g., PEG4) | Shorter half-life | Higher in vitro cytotoxicity | [8] |
| Mid-range PEG (e.g., PEG5) | Balanced half-life and solubility | Effective cytotoxicity | [3][5] |
| Long-chain PEG (e.g., PEG10, PEG24) | Longer half-life | Lower in vitro cytotoxicity | [5][8] |
Experimental Protocols
Protocol 1: General Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in solution using Bis-PEG5-NHS ester.
Materials:
-
Bis-PEG5-NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve Bis-PEG5-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved Bis-PEG5-NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, which will show a shift in molecular weight for crosslinked species, and by mass spectrometry to identify the crosslinked peptides.[4]
Protocol 2: Synthesis of an Amine-Linked Antibody-Drug Conjugate (ADC)
This protocol outlines a general procedure for conjugating a drug to an antibody via its lysine residues using a PEG5 linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG5-NHS ester conjugate
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Prepare Drug-Linker Solution: Dissolve the Drug-PEG5-NHS ester in a minimal amount of anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Drug-PEG5-NHS ester solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bis-PEG5-NHS ester, 756526-03-1 | BroadPharm [broadpharm.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
